molecular formula C10H13ClN5O7P B1599921 5'-Adenylic acid, 8-chloro- CAS No. 37676-40-7

5'-Adenylic acid, 8-chloro-

Cat. No. B1599921
CAS RN: 37676-40-7
M. Wt: 381.67 g/mol
InChI Key: DMKPWSUIRIENJW-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Adenylic acid, 8-chloro-, also known as Adenosine 5’-monophosphate (AMP), is a nucleotide that is found in RNA . It is an ester of phosphoric acid with the nucleoside adenosine . The molecule contains a total of 39 bonds .


Molecular Structure Analysis

The molecular structure of 5’-Adenylic acid, 8-chloro- includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 39 bonds, including 26 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 4 hydroxyl groups, 2 secondary alcohols, 1 ether (aliphatic), and 1 phosphate .


Chemical Reactions Analysis

AMP plays an important role in many cellular metabolic processes, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP) . AMP can be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low . AMP can also be formed by hydrolysis of ATP into AMP and pyrophosphate .


Physical And Chemical Properties Analysis

The molecular formula of 5’-Adenylic acid, 8-chloro- is C10H14N5O7P and its molecular weight is 347.22 . It is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include light sensitivity and hygroscopic conditions .

Safety And Hazards

5’-Adenylic acid, 8-chloro- is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of contact, flush with copious amounts of water and remove contaminated clothing and shoes .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKPWSUIRIENJW-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434726
Record name 5'-Adenylic acid, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Adenylic acid, 8-chloro-

CAS RN

37676-40-7
Record name 5'-Adenylic acid, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Adenylic acid, 8-chloro-
Reactant of Route 2
5'-Adenylic acid, 8-chloro-
Reactant of Route 3
5'-Adenylic acid, 8-chloro-
Reactant of Route 4
Reactant of Route 4
5'-Adenylic acid, 8-chloro-
Reactant of Route 5
Reactant of Route 5
5'-Adenylic acid, 8-chloro-
Reactant of Route 6
5'-Adenylic acid, 8-chloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.